tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Photoresist formulation Solubility parameter DNQ sulfonate ester

Photoresist formulators requiring extended formulation shelf-life face premature hydrolysis of conventional DNQ sulfonate esters, which degrades dissolution inhibition and photoacid generation in pre-mixed resists. This sterically hindered tert-butyl DNQ-5-sulfonate ester (CAS 94202-17-2) directly addresses that failure mode via S-O bond steric shielding. • Hydrolytic stability advantage: tert-butyl steric bulk retards premature S-O bond scission, preserving performance over multi-month storage vs. the methyl ester analog (LogP 1.61 vs. 0.814) • Non-ionic PAG for i-line (365 nm) and KrF (248 nm) chemically amplified positive-tone photoresists; supports resolution from 0.25 µm to 0.13 µm • Integrated DNQ-5-sulfonate photoacid-generating core and acid-labile tert-butyl ester enables single-component CAR and molecular glass resist research programs

Molecular Formula C14H14N2O4S
Molecular Weight 306.34 g/mol
CAS No. 94202-17-2
Cat. No. B12674619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate
CAS94202-17-2
Molecular FormulaC14H14N2O4S
Molecular Weight306.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OS(=O)(=O)C1=CC=CC2=C1C=CC(=C2[O-])[N+]#N
InChIInChI=1S/C14H14N2O4S/c1-14(2,3)20-21(18,19)12-6-4-5-10-9(12)7-8-11(16-15)13(10)17/h4-8H,1-3H3
InChIKeyWKDVTRCQGQPBNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate (CAS 94202-17-2): Core Identity and Procurement Context


tert-Butyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS 94202-17-2, MW 306.34, LogP 1.61) is a non-ionic diazonaphthoquinone-5-sulfonate (DNQ-5-sulfonate) ester belonging to the class of photoactive compounds used as dissolution inhibitors and photoacid generators (PAGs) in photoresist formulations [1]. It features a tert-butyl ester moiety attached to the sulfonate group of the 6-diazo-5,6-dihydro-5-oxonaphthalene core, distinguishing it from simpler alkyl esters such as the methyl analog (CAS 59297-04-0) [2]. The tert-butyl substituent introduces steric bulk that modulates hydrolytic stability, hydrophobicity, and acid diffusion behavior in chemically amplified resist (CAR) systems.

Why DNQ Sulfonate Esters Are Not Interchangeable: The tert-Butyl Differentiation Case for CAS 94202-17-2


Within the DNQ sulfonate ester family, the choice of ester group is not a trivial substitution—it directly governs hydrolytic stability, solubility, thermal lability, and acid diffusion behavior in photoresist films. The tert-butyl ester (CAS 94202-17-2) uniquely combines a bulky, hydrolysis-resistant leaving group with sufficient acid-lability for chemically amplified deprotection chemistry [1]. In contrast, the methyl ester analog (CAS 59297-04-0) is significantly more hydrophilic (LogP 0.814 vs 1.61) and lacks the steric shielding that retards premature S-O bond scission [2]. Furthermore, the 5-sulfonyl substitution pattern of this compound carries distinct thermal stability characteristics compared to the 4-sulfonyl DNQ isomer series, which decomposes at 130–150 °C [3]. Substituting a generic DNQ sulfonate without accounting for these ester-specific and regioisomeric differences can lead to altered dissolution inhibition profiles, compromised shelf-life, and unpredictable lithographic performance.

Quantitative Differentiation Evidence for tert-Butyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate (CAS 94202-17-2) vs. Closest Analogs


LogP-Driven Hydrophobicity Differentiation: tert-Butyl Ester (CAS 94202-17-2) vs. Methyl Ester (CAS 59297-04-0)

The tert-butyl ester (CAS 94202-17-2) exhibits approximately twice the lipophilicity of its methyl ester analog (CAS 59297-04-0), as quantified by computed LogP values from the same SIELC database platform. This difference directly impacts solubility in organic casting solvents and compatibility with hydrophobic novolak resin matrices commonly used in i-line photoresist formulations [1].

Photoresist formulation Solubility parameter DNQ sulfonate ester LogP Hydrophobicity

Steric Hindrance and Sulfonate Ester Hydrolytic Stability: tert-Butyl vs. Less Hindered Alkyl Esters

tert-Butyl sulfonate esters benefit from significant steric shielding at the sulfonate S-O bond, which reduces the rate of nucleophilic attack and S-O scission compared to less hindered alkyl sulfonates such as methyl or ethyl esters. This principle, demonstrated by Netscher and Prinzbach for tert-butyl arenesulfonates, is directly applicable to DNQ sulfonate esters where premature hydrolysis of the sulfonate ester bond would compromise both dissolution inhibition and photoacid generation functions [1]. Although quantitative hydrolysis rate ratios specific to DNQ-5-sulfonate tert-butyl vs. methyl esters are not published in the open literature, the general class behavior predicts meaningfully enhanced aqueous stability for the tert-butyl congener.

Sulfonate ester hydrolysis Steric hindrance S-O scission Shelf-life stability DNQ PAG

Thermal Stability Context: 5-Sulfonyl DNQ (CAS 94202-17-2) vs. 4-Sulfonyl DNQ Isomer Series

The target compound is a DNQ-5-sulfonate ester (6-diazo substitution on the naphthalene ring corresponds to the 5-sulfonyl regioisomer). Published thermal stability data demonstrate that 4-sulfonyl DNQ esters are more thermally stable than their 5-sulfonyl counterparts, exhibiting thermal decomposition temperatures in the range of 130–150 °C and affording longer solution shelf-life [1]. This class-level evidence establishes a known thermal stability hierarchy that must inform process condition selection when using 5-sulfonyl DNQ esters. For applications requiring elevated post-exposure bake temperatures or extended thermal budgets, 4-sulfonyl DNQ esters may offer an advantage; conversely, 5-sulfonyl esters like CAS 94202-17-2 may be preferred where lower-temperature thermal deprotection or distinct dissolution inhibition profiles are targeted.

DNQ thermal stability 5-sulfonyl vs 4-sulfonyl Decomposition temperature Post-exposure bake Process window

tert-Butyl Steric Bulk for Acid Diffusion Control in Chemically Amplified Resist Systems

In chemically amplified photoresist systems, the steric hindrance of tert-butyl protective groups is recognized as a critical parameter for controlling photoacid diffusion length, directly impacting the balance between sensitivity and linewidth uniformity. Industry technical literature identifies that tert-butyl steric bulk enables acid diffusion control sufficient to support lithographic processes from 0.25 μm down to 0.13 μm technology nodes in KrF (248 nm) photoresist systems . The tert-butyl ester moiety of CAS 94202-17-2, when integrated as a DNQ sulfonate PAG, contributes this steric modulation of acid diffusion—a feature not available from less bulky ester analogs such as the methyl or ethyl DNQ sulfonates. Furthermore, DNQ sulfonates (including 5-sulfonyl variants) have been demonstrated to function as effective photoacid generators in chemically amplified resists, photodecomposing to generate sulfonic acids that catalyze deprotection of acid-labile tert-butyl groups in polymer matrices [1].

Acid diffusion length Chemically amplified resist tert-butyl protective group Linewidth uniformity KrF photoresist

Molecular Weight and Volatility Differentiation: tert-Butyl Ester (MW 306.34) vs. Methyl Ester (MW 264.26)

The tert-butyl ester (CAS 94202-17-2, MW 306.34) possesses approximately 16% higher molecular weight than the methyl ester analog (CAS 59297-04-0, MW 264.26) [1]. In photoresist films subjected to post-exposure bake (PEB) temperatures typically in the range of 100–130 °C, higher molecular weight photoactive compounds generally exhibit reduced volatility and lower outgassing propensity. While direct vapor pressure measurements for these specific compounds have not been published, the molecular weight differential supports a class-based expectation of improved film retention for the tert-butyl ester during thermal processing steps.

Molecular weight Volatility Film retention Post-exposure bake Outgassing

Optimal Application Scenarios for tert-Butyl 6-Diazo-5,6-Dihydro-5-Oxonaphthalene-1-Sulphonate (CAS 94202-17-2)


Chemically Amplified i-Line (365 nm) and KrF (248 nm) Positive-Tone Photoresist Formulations

CAS 94202-17-2 is optimally deployed as a non-ionic photoacid generator (PAG) in chemically amplified positive-tone photoresist systems for i-line and KrF lithography. In these formulations, the DNQ-5-sulfonate moiety undergoes photolytic Wolff rearrangement upon UV exposure to generate a sulfonic acid, which subsequently catalyzes deprotection of acid-labile tert-butyl groups in the polymer matrix, enabling aqueous-base development of sub-half-micron patterns [1]. The tert-butyl ester on the PAG itself contributes steric modulation of acid diffusion, supporting resolution targets from 0.25 μm to 0.13 μm .

Photoresist Formulations Requiring Extended Solution Shelf-Life via Enhanced Hydrolytic Stability

For photoresist manufacturing and procurement scenarios where formulated resist solutions must maintain consistent performance over extended storage periods, the sterically hindered tert-butyl sulfonate ester of CAS 94202-17-2 offers a hydrolytic stability advantage over less hindered alkyl ester DNQ sulfonates. The steric shielding of the S-O bond retards premature hydrolysis that would otherwise degrade the dissolution inhibition and photoacid generation functions [1]. This is particularly relevant for commercial photoresist suppliers and semiconductor fabs requiring multi-month shelf-life stability of pre-mixed resist formulations.

Novolak-Based Positive Photoresists with Optimized Dissolution Inhibition Profiles

In traditional DNQ/novolak positive photoresist systems, the balance between dissolution inhibition in unexposed regions and rapid dissolution in exposed regions is governed by the PAC structure. The higher LogP (1.61) of CAS 94202-17-2 compared to the methyl ester analog (LogP 0.814) provides enhanced compatibility with novolak resin matrices and may yield distinct dissolution inhibition characteristics [1]. The 5-sulfonyl substitution pattern also contributes to a different thermal decomposition profile compared to 4-sulfonyl DNQ PACs, with lower thermal stability (decomposition below 130 °C) that may be advantageous for processes requiring lower-temperature post-exposure treatments .

Research and Development of Dual-Function DNQ PAG Systems with Integrated Acid-Labile Protection

CAS 94202-17-2 represents a molecular architecture in which the photoacid-generating DNQ sulfonate core and an acid-labile tert-butyl ester are integrated into a single small molecule. This dual-function design is relevant for research programs exploring single-component chemically amplified resist systems or molecular glass photoresists, where the PAG itself contributes to the solubility switch upon exposure. Published work on DNQ-4-sulfonate PAGs confirms that only a few percent loading of DNQ sulfonate is sufficient to realize chemical amplification [1], and the tert-butyl variant extends this concept by incorporating steric acid diffusion control into the PAG structure itself .

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